3'-Methoxy-[1,1'-bi(cyclohexan)]-2-amine
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Overview
Description
3’-Methoxy-[1,1’-bi(cyclohexan)]-2-amine is a compound that belongs to the class of bicyclic amines. This compound features a methoxy group attached to a bicyclohexane structure, which is further substituted with an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-[1,1’-bi(cyclohexan)]-2-amine typically involves the following steps:
Formation of the Bicyclohexane Core: The bicyclohexane core can be synthesized through a [2+2] cycloaddition reaction of 1,5-dienes using photochemistry.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the bicyclohexane core.
Industrial Production Methods
Industrial production of 3’-Methoxy-[1,1’-bi(cyclohexan)]-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-[1,1’-bi(cyclohexan)]-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol as a methoxy donor and ammonia for amination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3’-Methoxy-[1,1’-bi(cyclohexan)]-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Methoxy-[1,1’-bi(cyclohexan)]-2-amine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The bicyclohexane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3’-Methoxy-[1,1’-bi(cyclohexan)]-2-amine is unique due to its bicyclic structure combined with methoxy and amine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62467-72-5 |
---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
2-(3-methoxycyclohexyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H25NO/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h10-13H,2-9,14H2,1H3 |
InChI Key |
OINCOIFJEXTSDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)C2CCCCC2N |
Origin of Product |
United States |
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